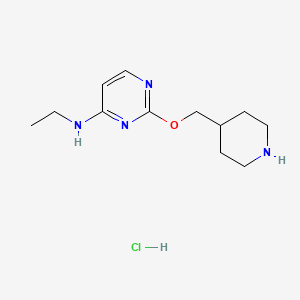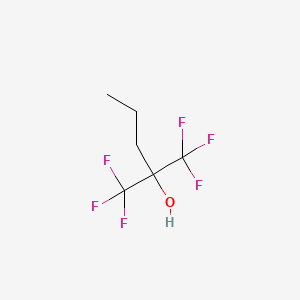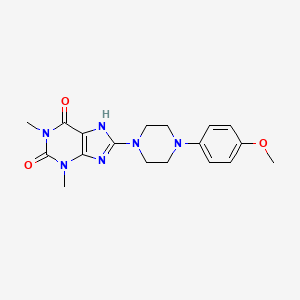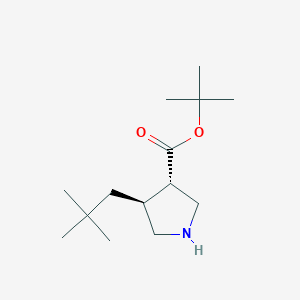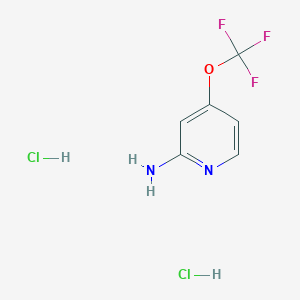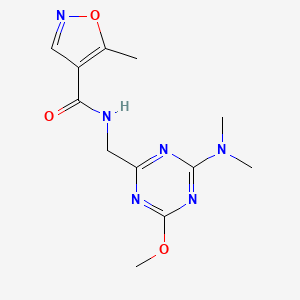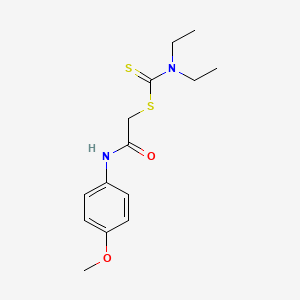
2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate, also known as Methyl Parathion, is a widely used organophosphate insecticide. It is a colorless to brown liquid that is soluble in water, alcohol, and most organic solvents. Methyl Parathion has been used for decades to control pests in agriculture, public health, and domestic settings. However, due to its toxic effects on humans and the environment, its use has been restricted in many countries.
Scientific Research Applications
Neuroprotection in Ischemic Conditions
Scientific Field
Neurology and Cellular Bioenergetics
Application Summary
This compound, also known as SalA-4g, is used to enhance O-GlcNAcylation on mitochondrial proteins, contributing to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions .
Methods of Application
SalA-4g is applied to primary cortical neurons to induce O-GlcNAc-modified mitochondria, which demonstrate stronger neuroprotection under oxygen glucose deprivation and reoxygenation stress .
Results
The application results in the improvement of mitochondrial homeostasis and bioenergy, inhibition of mitochondrial apoptosis pathway, and overall neuroprotection .
Antitumor Activity
Scientific Field
Oncology
Application Summary
Benzothiazole derivatives, which include the methoxyphenyl group, have been studied for their potent antitumor activity.
Methods of Application
These compounds are synthesized and tested against various human cell lines to evaluate their inhibitory activity .
Results
Some derivatives exhibit nanomolar inhibitory activity against a range of human breast, ovarian, colon, and renal cell lines .
Nonlinear Optical Materials
Scientific Field
Material Science and Optoelectronics
Application Summary
Related compounds with methoxyphenyl groups are investigated for their potential as nonlinear optical (NLO) materials due to their enhanced electronic NLO polarization response.
Methods of Application
Crystals of these compounds are grown using methods like slow solvent evaporation and are characterized by X-ray diffraction studies .
Results
The materials show promising hyperpolarizability, which is crucial for optoelectronic device applications .
Metabolic Sensor and Pro-survival Pathway
Scientific Field
Cellular Metabolism
Application Summary
SalA-4g acts as a metabolic sensor linking metabolism to cellular function and is considered a pro-survival pathway conducive to the survival of cells and tissues .
Methods of Application
The compound is synthesized in the laboratory and applied to cellular models to study its effects on protein O-GlcNAc levels and neuronal tolerance to ischemia .
Results
It has been shown to elevate levels of protein O-GlcNAc and improve neuronal tolerance to ischemia .
Mitochondrial Network Homeostasis
Scientific Field
Cellular Bioenergetics
Application Summary
The compound is involved in maintaining mitochondrial network homeostasis mediated by O-GlcNAcylation, which is critical for neuroprotection .
Methods of Application
Mitochondrial protein O-GlcNAcylation is modulated using SalA-4g in neuronal cells under stress conditions .
Results
This leads to improved mitochondrial homeostasis and cellular bioenergetics, contributing to the cell’s survival under stress .
Modulation of Glucose Homeostasis in Ischemic Stroke
Scientific Field
Neurology and Stroke Research
Application Summary
Dysfunction of energy metabolism plays a central role in neuron death following cerebral ischemia. SalA-4g modulates glucose homeostasis in ischemic stroke through O-GlcNAcylation .
Methods of Application
The compound’s effects on glucose metabolism and neuronal energy are studied in the context of ischemic stroke .
Results
SalA-4g is found to be a novel pro-survival pathway that modulates glucose homeostasis, contributing to neuron survival in ischemic conditions .
Antimicrobial Activity
Scientific Field
Microbiology
Application Summary
Compounds with methoxyphenyl groups have been studied for their antimicrobial properties against various bacterial and fungal strains.
Methods of Application
The compounds are tested in vitro using standard assays like disk diffusion and MIC determination against a panel of microorganisms .
Results
They often exhibit significant inhibitory activity against a range of pathogenic bacteria and fungi, contributing to their potential as therapeutic agents .
Anti-inflammatory Properties
Scientific Field
Pharmacology
Application Summary
Benzothiazole derivatives, which include the methoxyphenyl moiety, are known for their anti-inflammatory effects.
Methods of Application
These compounds are synthesized and their efficacy is evaluated in animal models of inflammation .
Results
They show a reduction in inflammatory markers and symptoms, indicating their potential use in treating inflammatory diseases .
Sensor Development
Scientific Field
Analytical Chemistry
Application Summary
Methoxyphenyl-containing compounds are used in the development of sensors due to their ability to interact with various analytes.
Methods of Application
These compounds are incorporated into sensor devices and tested for their sensitivity and selectivity towards specific targets .
Results
The sensors demonstrate high sensitivity and selectivity, making them useful for environmental monitoring and diagnostics .
Catalysis
Scientific Field
Chemistry
Application Summary
Methoxyphenyl groups are part of catalysts that facilitate various chemical reactions, including organic synthesis and polymerization.
Methods of Application
The catalysts are used in reaction mixtures to improve the efficiency and selectivity of the reactions .
Results
Enhanced reaction rates and yields are observed, along with the potential for more environmentally friendly processes .
Photodynamic Therapy
Scientific Field
Medical Treatment and Phototherapy
Application Summary
Certain methoxyphenyl derivatives are investigated for their use in photodynamic therapy (PDT) for cancer treatment.
Methods of Application
These compounds are activated by light exposure in the presence of oxygen to produce reactive oxygen species that can kill cancer cells .
Results
They exhibit cytotoxic effects upon light activation, suggesting their potential as photosensitizers in PDT .
Organic Electronics
Scientific Field
Electronics and Material Science
Application Summary
Methoxyphenyl compounds are used in the fabrication of organic electronic devices due to their semiconducting properties.
Methods of Application
These materials are processed into thin films and integrated into electronic devices .
Results
Devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) show improved performance characteristics .
properties
IUPAC Name |
[2-(4-methoxyanilino)-2-oxoethyl] N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S2/c1-4-16(5-2)14(19)20-10-13(17)15-11-6-8-12(18-3)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPQCGYNEUDYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

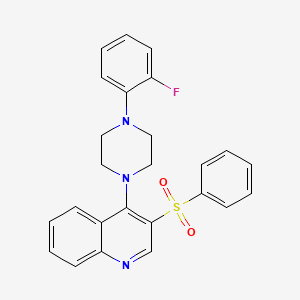
![1-(cyclohexanecarbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2891627.png)
![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2891628.png)
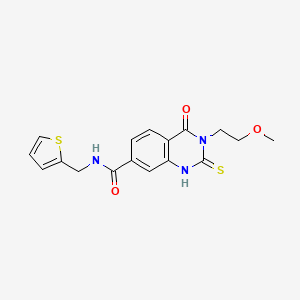
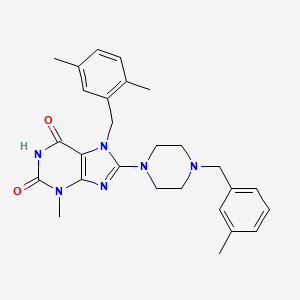
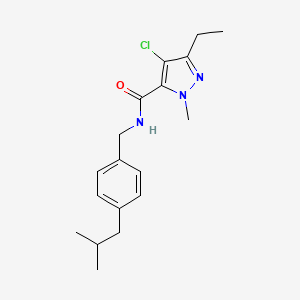
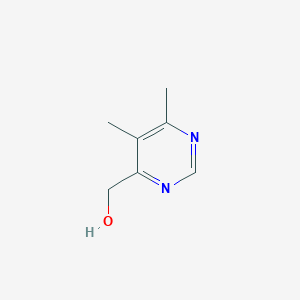
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2891635.png)
